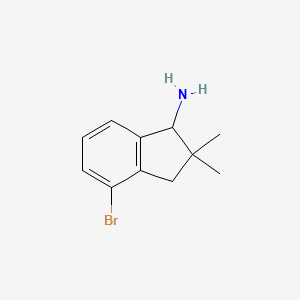
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives It features a bromine atom at the 4-position and a dimethyl group at the 2-position of the indene ring, along with an amine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, is brominated at the 4-position using bromine in an appropriate solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature.
Reduction: The resulting 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to the corresponding imine or reduced to the corresponding alkylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkylamines.
Aplicaciones Científicas De Investigación
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
- 4-fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
- 4-iodo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Uniqueness
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom is larger and more polarizable compared to chlorine, fluorine, and iodine, which can affect the compound’s chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
4-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5,10H,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYMDOGUFQKORX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1N)C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

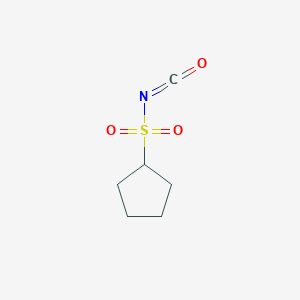

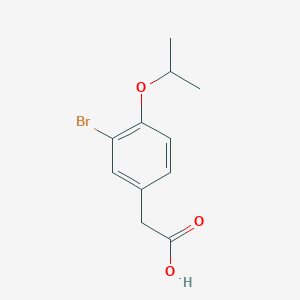

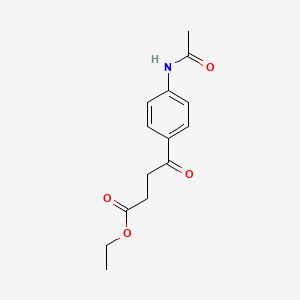
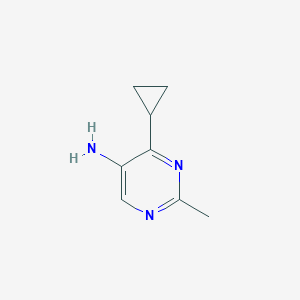
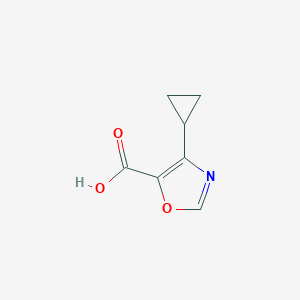
![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)
![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)
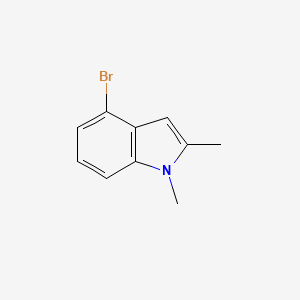
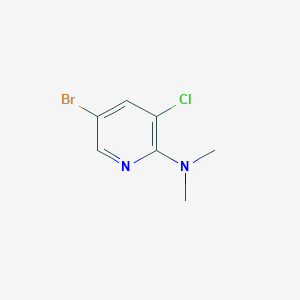
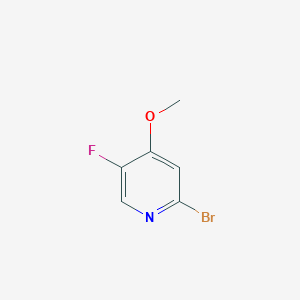
![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)
